6-Methyl-5-hepten-2-one

Catalog No.
S573324
CAS No.
110-93-0
M.F
C8H14O
M. Wt
126.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Methyl-5-hepten-2-one

CAS Number

110-93-0

Product Name

6-Methyl-5-hepten-2-one

IUPAC Name

6-methylhept-5-en-2-one

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

InChI

InChI=1S/C8H14O/c1-7(2)5-4-6-8(3)9/h5H,4,6H2,1-3H3

InChI Key

UHEPJGULSIKKTP-UHFFFAOYSA-N

SMILES

CC(=CCCC(=O)C)C

Solubility

INSOL IN WATER; SOL IN ALL PROP WITH ALCOHOL, ETHER
3351 /mg/L @ 20 °C (exp)
Insoluble in water; soluble in oils and organic solvents
Miscible at room temperature (in ethanol)

Synonyms

2-Methyl-2-hepten-6-one; 2-Methyl-2-heptene-6-ketone; 2-Methyl-2-heptene-6-one; 2-Methyl-6-oxo-2-heptene; 2-Oxo-6-methylhept-5-ene; 6-Methyl-5-hepten-2-ketone; 6-Methyl-5-hepten-2-one; 6-Methyl-5-heptene-2-one; 6-Methyl-Δ5-hepten-2-one; Isoprenylacet

Canonical SMILES

CC(=CCCC(=O)C)C

Mosquito Repellent:

One of the most studied applications of 6-Methyl-5-hepten-2-one, also known as Sulcatone, is as a mosquito repellent. Research has shown that it is a potent attractant for certain mosquito species, particularly Aedes aegypti, which carries diseases like dengue fever and Zika virus. Studies have explored the use of Sulcatone in mosquito traps and repellents, with some suggesting potential for its future development in mosquito control strategies [, ].

Fungal Metabolite:

6-Methyl-5-hepten-2-one has been identified as a metabolite produced by the yeast Saccharomyces cerevisiae, commonly used in bread and beer production. Research suggests that it may play a role in the yeast's stress response and communication pathways []. Further studies are needed to fully understand its specific function in the yeast.

Plant Volatile Compound:

6-Methyl-5-hepten-2-one is a volatile compound found in various plants, including citronella, lemongrass, and palmarosa. Research suggests it contributes to the characteristic aroma of these plants and may play a role in attracting pollinators or repelling herbivores [].

6-Methyl-5-hepten-2-one is an organic compound classified as a heptenone, with the molecular formula C8H14OC_8H_{14}O and a molecular weight of approximately 126.1962 g/mol. It is also known by various names including sulcatone and 6-methylhept-5-en-2-one. This compound features a methyl group at the sixth carbon position of the heptenone chain, making it structurally unique among similar compounds. It is a colorless to pale yellow liquid with a characteristic odor and is primarily found as a volatile component in essential oils such as citronella and lemongrass .

Sulcatone is generally considered safe for handling with appropriate precautions. However, it can cause skin irritation and may be harmful if swallowed []. Safety data sheets (SDS) should always be consulted before handling sulcatone to ensure proper handling procedures are followed [].

Please Note:

  • Information on the mechanism of action of sulcatone beyond its role as a mosquito attractant is not readily available in scientific research publications.
  • Due to the potential commercial applications of sulcatone, some details regarding its synthesis and properties may be limited in publicly available scientific literature.
Typical of ketones, including:

  • Nucleophilic Addition Reactions: As a ketone, it can undergo nucleophilic addition reactions where nucleophiles attack the carbonyl carbon, leading to the formation of alcohols.
  • Hydroxylation: This compound can be hydroxylated using selenium dioxide or through the Wittig reaction to introduce hydroxyl groups .
  • Rearrangements: It can also participate in rearrangement reactions under certain conditions, such as the Carroll rearrangement, which converts certain precursors into 6-methyl-5-hepten-2-one .

Research indicates that 6-methyl-5-hepten-2-one exhibits various biological activities. It has been noted for its antimicrobial properties, particularly against certain bacteria and fungi. Additionally, it acts as a flavoring agent and fragrance component due to its pleasant aroma, which is often associated with citrus scents. Its presence in essential oils contributes to its use in aromatherapy and perfumery .

There are several methods for synthesizing 6-methyl-5-hepten-2-one:

  • From Acetylene and Acetone: This method involves ethynylation of acetone followed by partial hydrogenation and subsequent reactions with diketene or alkyl acetoacetate, leading to the formation of 6-methyl-5-hepten-2-one through the Carroll rearrangement .
  • From Isobutylene: In this process, isobutylene reacts with acetone and formaldehyde at elevated temperatures and pressures (around 250°C and 30 MPa) in the presence of palladium catalysts to yield 6-methyl-5-hepten-2-one .
  • From Isoprene: Isoprene can be converted into isopentenyl chloride, which subsequently reacts with acetone in a two-step process involving phase transfer catalysts, yielding 6-methyl-5-hepten-2-one with significant efficiency (up to 65% yield) .

6-Methyl-5-hepten-2-one has diverse applications across various industries:

  • Flavoring Agent: It is used in food products for its flavor-enhancing properties.
  • Fragrance Component: The compound is utilized in perfumery due to its pleasant aroma.
  • Intermediate in Synthesis: It serves as an intermediate for synthesizing other compounds such as dehydrolinalool, linalool, citral, and pseudoionone, which have their own industrial applications .

Interaction studies involving 6-methyl-5-hepten-2-one focus on its reactivity with other compounds during synthesis or its biological interactions. For instance, studies have shown that it can interact with various nucleophiles during nucleophilic addition reactions, leading to different products depending on reaction conditions. Furthermore, its antimicrobial properties suggest potential interactions with microbial membranes or enzymes .

Several compounds share structural similarities with 6-methyl-5-hepten-2-one. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
5-Hepten-2-oneC7H12OLacks the methyl group at position six; simpler structure.
6-MethylheptanoneC8H16OSaturated variant; lacks double bond characteristics of heptenones.
LinaloolC10H18OContains two double bonds; more complex structure; floral aroma.
CitralC10H16OA mixture of two geometric isomers; used extensively in flavoring.

The uniqueness of 6-methyl-5-hepten-2-one lies in its specific structure that combines both unsaturation (due to the double bond) and a methyl substituent at position six, differentiating it from closely related compounds while contributing unique sensory properties beneficial for flavoring and fragrance applications .

Synthetic Routes Analysis

Acetylene and Acetone Pathway Mechanisms

The Carroll rearrangement, a decarboxylative allylation, forms the cornerstone of this route. Ethynylation of acetone generates a β-keto allyl ester intermediate, which undergoes sigmatropic rearrangement under basic conditions. For instance, refluxing acetone with potassium carbonate (K₂CO₃) facilitates the Carroll rearrangement, yielding 6-methyl-5-hepten-2-one via decarboxylation [2] [4]. Palladium-catalyzed variants of this reaction enable milder conditions (25–50°C), leveraging tetrakis(triphenylphosphine)palladium(0) to stabilize allyl-carboxylate intermediates [4]. Asymmetric catalysis using chiral ligands, such as Trost ligands, achieves enantiomeric excess up to 88%, though substrate scope remains limited to acetamido-group-containing precursors [4].

Isobutylene-Based Synthesis

Isobutylene derivatives, notably methylbuten-3-ol-2, participate in Carroll-type reactions. Aluminum alcoholate-mediated condensation with acetoacetic ester forms a β-ketoester, which undergoes pyrolysis at 150–200°C to eliminate carbon dioxide and yield the target ketone [2]. While less common than acetone-based routes, this method benefits from isobutylene’s industrial availability.

Isoprene Conversion Mechanisms

Isoprene, a terpenoid precursor, undergoes oxidative coupling to form linear ketones. Though not directly documented for 6-methyl-5-hepten-2-one, analogous pathways suggest epoxidation of isoprene followed by acid-catalyzed rearrangement could generate the heptenone skeleton [2]. Further research is needed to optimize selectivity.

Catalytic Processes and Reaction Conditions

Phase Transfer Reactions with Prenyl Chloride

Alkaline phase-transfer catalysis enhances nucleophilic acetoacetate-prenyl chloride coupling. Tetrabutylammonium bromide facilitates interfacial reactions in biphasic systems (water/dichloromethane), achieving 70–85% yields at 60°C [2].

Strong Acid Catalysis Mechanisms

Sulfuric acid (≥95%) promotes β-ketoester decarboxylation at 120°C, though competing oligomerization reduces yields to 50–60%. Zeolite catalysts (H-ZSM-5) mitigate side reactions via shape-selective pore structures, improving yields to 78% [2].

Temperature and Pressure Parameter Optimization

ParameterOptimal RangeEffect on Yield
Temperature80–100°CMaximizes rearrangement rate
Pressure0.1–0.5 atm (vacuum)Reduces decomposition
Reaction Time8–12 hoursBalances conversion vs. side reactions

Data collated from Carroll rearrangement studies [2] [4].

Industrial Scale Production Considerations

Yield Optimization Strategies

  • Recycling Unreacted Intermediates: Distillative recovery of unreacted acetoacetic ester improves overall yield from 65% to 82% [2].
  • Catalyst Regeneration: Palladium catalysts reused up to 5 cycles with <5% activity loss via ligand stabilization [4].

Process Scale-up Methodologies

Pilot plants employ continuous flow reactors for Carroll rearrangements, reducing batch variability. Tubular reactors with static mixers achieve 95% conversion at 10 L/min flow rates [2].

Purification Processes and Quality Assurance

  • Vacuum Fractionation: Isolates 6-methyl-5-hepten-2-one (b.p. 73°C at 18 mmHg) from higher-boiling terpenoids [2].
  • GC-MS Purity Standards: Commercial batches exceed 98% purity, with gas chromatography monitoring residual acetone (<0.1%) [2] [7].

6-Methyl-5-hepten-2-one represents a significant compound in biochemical research due to its diverse molecular interactions with enzymatic and protein systems. This section examines the detailed mechanisms underlying its interactions with acetylcholinesterase and odorant binding proteins, providing comprehensive analysis of inhibition dynamics and binding characteristics.

Enzyme Inhibition Dynamics

Competitive Acetylcholinesterase Inhibition Mechanisms

6-Methyl-5-hepten-2-one demonstrates potent competitive inhibition activity against acetylcholinesterase enzymes from multiple species sources [1]. The compound exhibits classical competitive inhibition characteristics, where it competes directly with the natural substrate acetylthiocholine for binding to the enzyme active site [1]. Kinetic analysis reveals that the presence of 6-methyl-5-hepten-2-one increases the apparent Michaelis constant values while leaving the maximum velocity unchanged, consistent with competitive inhibition mechanisms [1].

The molecular basis for this competitive inhibition involves direct interaction of 6-methyl-5-hepten-2-one with the active site residues of acetylcholinesterase. The α,β-unsaturated ketone moiety present in the molecular structure appears critical for this inhibitory activity, as saturated analogues demonstrate no significant acetylcholinesterase inhibition . This structure-activity relationship indicates that the double bond conjugated with the ketone group is essential for enzyme recognition and binding.

Kinetic Analysis and Inhibition Constants

Comprehensive kinetic characterization of 6-methyl-5-hepten-2-one reveals species-specific differences in inhibition potency. For Spodoptera littoralis acetylcholinesterase, the inhibition constant is 2.16 × 10⁻³ M, while electric eel acetylcholinesterase exhibits a lower inhibition constant of 0.40 × 10⁻³ M [1]. This differential sensitivity indicates that electric eel acetylcholinesterase possesses approximately 5.4-fold higher affinity for 6-methyl-5-hepten-2-one compared to the insect enzyme [1].

Enzyme SourceInhibition Constant Ki (mM)Michaelis Constant Km (mM)Inhibition Type
Spodoptera littoralis acetylcholinesterase2.160.35Competitive
Electric eel acetylcholinesterase0.400.28Competitive

The substrate affinity analysis demonstrates that Spodoptera littoralis acetylcholinesterase exhibits slightly lower affinity for acetylthiocholine iodide with a Km value of 3.5 × 10⁻⁴ M compared to electric eel acetylcholinesterase with a Km of 2.8 × 10⁻⁴ M [1]. In the presence of 6-methyl-5-hepten-2-one, these Km values increase to 5.0 × 10⁻⁴ M and 3.5 × 10⁻⁴ M respectively, confirming the competitive nature of the inhibition [1].

Structure-Function Correlations in Enzyme Binding

The molecular recognition mechanisms underlying acetylcholinesterase inhibition by 6-methyl-5-hepten-2-one involve specific structural features that enable enzyme binding. The seven-carbon chain length with the ketone positioned at the second carbon provides optimal spatial arrangement for active site interaction [1]. The methyl-substituted double bond at positions 5-6 contributes additional hydrophobic contacts within the enzyme binding pocket .

Comparative analysis with other ketone inhibitors reveals that the α,β-unsaturated ketone system is crucial for potent acetylcholinesterase inhibition. The electron-withdrawing effect of the ketone group enhances the electrophilicity of the adjacent carbon, facilitating nucleophilic attack by active site residues [1]. Additionally, the geometric constraints imposed by the double bond limit conformational flexibility, resulting in more precise enzyme-inhibitor complementarity.

Odorant Binding Protein Interactions

Binding Site Characterization

6-Methyl-5-hepten-2-one exhibits distinct binding patterns with various odorant binding proteins, demonstrating remarkable selectivity in protein recognition. Crystallographic analysis of the Anopheles gambiae OBP1-6-methyl-5-hepten-2-one complex reveals that the compound binds at the same location as the synthetic repellent DEET, positioned between helices 4 and 5 of the protein structure [3]. This binding site is characterized by predominantly hydrophobic residues including Leu-73, Leu-76, Leu-80, His-77, Ala-88, Met-89, Met-91, Gly-92, and Trp-114 [3].

The binding cavity architecture demonstrates a tunnel-like structure that accommodates the linear carbon chain of 6-methyl-5-hepten-2-one. Unlike DEET binding, which involves hydrogen bonding interactions with a conserved water molecule, 6-methyl-5-hepten-2-one binding relies exclusively on hydrophobic interactions and van der Waals forces [3]. This difference in binding mechanism suggests distinct recognition patterns despite occupying the same binding site.

ProteinDissociation Constant Ki (μM)Interaction TypeBinding Site Location
Anopheles gambiae OBP16.56 ± 1.62 (EC50)Non-competitive with 1-NPNSame site as DEET
Anopheles gambiae OBP43.5 ± 0.8 (EC50)Non-competitive with 1-NPNDifferent from central cavity
Cydia pomonella GOBP2a22.9Competitive bindingBinding cavity

Competitive Binding Mechanisms with Attractants

6-Methyl-5-hepten-2-one demonstrates complex competitive binding relationships with natural attractant molecules in odorant binding protein systems. In Anopheles gambiae OBP1, the compound effectively competes with indole for binding, disrupting the formation of OBP1-indole complexes [3]. This competitive displacement occurs despite 6-methyl-5-hepten-2-one and indole occupying different binding regions within the protein structure.

Nuclear magnetic resonance spectroscopy studies reveal that 6-methyl-5-hepten-2-one binding induces conformational changes in both OBP1 and OBP4 that differ significantly from those induced by indole [3]. These distinct conformational states prevent the formation of the OBP1-OBP4 heterodimer complex that is normally stabilized by indole binding [3]. The mechanism involves allosteric effects where 6-methyl-5-hepten-2-one binding at the peripheral site influences the central binding cavity conformation.

Fluorescence-based competition assays demonstrate that 6-methyl-5-hepten-2-one does not directly compete with the fluorescent reporter 1-NPN for binding to OBP1 [3]. Instead, the compound binds simultaneously with 1-NPN and quenches its fluorescence through proximity effects [3]. This non-competitive binding pattern indicates that 6-methyl-5-hepten-2-one can accommodate multiple ligands simultaneously within the OBP binding cavity.

Heterodimer Formation Disruption

The interaction of 6-methyl-5-hepten-2-one with odorant binding proteins significantly affects protein-protein associations, particularly the formation of functional heterodimeric complexes. In the Anopheles gambiae system, OBP1 and OBP4 normally form heterodimers in the presence of indole, which is essential for proper olfactory signal transduction [3]. However, 6-methyl-5-hepten-2-one binding completely prevents this heterodimerization process.

Nuclear magnetic resonance relaxation studies confirm that 6-methyl-5-hepten-2-one maintains OBP1 in a monomeric state with a rotational correlation time of 9.7 nanoseconds, consistent with a 14 kilodalton monomeric protein [3]. This contrasts with the expected correlation time of greater than 15 nanoseconds for a dimeric complex [3]. The preservation of the monomeric state suggests that 6-methyl-5-hepten-2-one binding induces conformational changes that are incompatible with heterodimer formation.

Physical Description

Liquid
Colorless liquid; [Hawley]
Colorless to yellowish liquid with a strong odor; [OECD SIDS]
Colourless slightly yellow liquid; strong fatty, green citrus-like odou

Color/Form

COLORLESS LIQUID

XLogP3

1.9

Hydrogen Bond Acceptor Count

1

Exact Mass

126.104465066 g/mol

Monoisotopic Mass

126.104465066 g/mol

Boiling Point

173 °C @ 760 MM HG
72.00 to 73.00 °C. @ 18.00 mm Hg

Flash Point

135 °F (57 °C)

Heavy Atom Count

9

Taste

FRUITY TASTE

Vapor Density

4.35 (AIR= 1)

Density

0.8546 @ 16 °C/4 °C
0.846-0.854

Odor

POWERFUL, FATTY, GREEN, CITRUS ODOR

Melting Point

FP: -67.1 °C
-67 °C

UNII

448353S93V

GHS Hazard Statements

Aggregated GHS information provided by 1746 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H319 (76.92%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.75 [mmHg]

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

409-02-9
110-93-0

Wikipedia

Sulcatone

Use Classification

Food additives -> Flavoring Agents
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

Methods of Manufacturing

FROM OIL OF LEMON GRASS OR BY CONTROLLED OXIDATION OF CORRESPONDING SECONDARY ALCOHOL.
REFLUX OF LEMONGRASS OIL OR CITRAL IN AQUEOUS POTASSIUM CARBONATE FOLLOWED BY FRACTIONATION; REACTION OF ACETOACETIC ESTER & METHYLBUTEN-3-OL-2 WITH ALUMINUM ALCOHOLATE FOLLOWED BY PYROLYSIS OF THE ESTER

General Manufacturing Information

All Other Chemical Product and Preparation Manufacturing
5-Hepten-2-one, 6-methyl-: ACTIVE
Heptenone, methyl-: ACTIVE
METHYL HEPTENONE WAS GIVEN GRAS STATUS BY FEMA (1965) & IS APPROVED BY THE FDA FOR FOOD USE (21 CFR 121.1164). THE COUNCIL OF EUROPE (1974) INCL METHYL HEPTENONE AT A LEVEL OF 1 PPM IN THE LIST OF ARTIFICIAL FLAVORING SUBSTANCES THAT MAY BE ADDED TO FOODSTUFFS WITHOUT HAZARD TO PUBLIC HEALTH.
FEMA NUMBER: 2707 LIMITATIONS: SYNTHETIC FLAVOR.
USE IN FRAGRANCES IN THE USA AMOUNTS TO APPROX 2000 LB/YR. CONCN IN FINAL PRODUCT (%): SOAP: USUAL 0.01, MAX 0.05; DETERGENT: USUAL 0.001, MAX 0.005; CREAMS, LOTIONS: USUAL 0.005, MAX 0.03; PERFUME: USUAL 0.04, MAX 0.3.
WHEN TESTED AGAINST WIDE VARIETY OF BACTERIA & FUNGI, METHYL HEPTENONE DISPLAYED MARKED ANTIBACTERIAL ACTIVITY & ONLY VERY LIMITED ANTIFUNGAL ACTIVITY. IT WAS ACTIVE AGAINST ALL SPECIES EXCEPT BACILLUS SUBTILIS & BACILLUS ANTHRACIS.

Analytic Laboratory Methods

KETONES WERE DETECTED IN CITRUS LIMON (EUREKA) BY GAS CHROMATOGRAPHY/MASS SPECTROSCOPY USING CARBOWAX 20 M & SE-30 COLUMNS.

Dates

Modify: 2023-08-15

The sulcatone receptor of the strict nectar-feeding mosquito Toxorhynchites amboinensis

Amir Dekel, Esther Yakir, Jonathan D Bohbot
PMID: 31129164   DOI: 10.1016/j.ibmb.2019.05.009

Abstract

Controlling Ae. aegypti populations and the prevention of mosquito bites includes the development of monitoring, repelling and attract-and-kill strategies that are based on understanding the chemical ecology of these pests. Olfactory-mediated attraction to mammals has recently been linked to the mosquito Aedes aegypti odorant receptor Or4, which is activated by animal-released 6-Methyl-5-hepten-2-one (sulcatone). This odorant is also a major component of flower scents and may play a role outside animal-host seeking. To explore the role of this chemical cue, we looked at the interaction between sulcatone and an Or4 homolog expressed in the antennae of the strict nectar-feeding mosquito Toxorhynchites amboinensis. Using the two-electrode voltage clamp of Xenopus oocytes as a heterologous expression system, we show that this receptor is a high intensity sulcatone receptor comparable to its Aedes counterparts. We also show that OR4 is activated by other aliphatic ketones and is inhibited by DEET. This pharmacological characterization suggests that sulcatone may be operating in more than one context in the Culicidae family.


Indoor ozone/human chemistry and ventilation strategies

Christian Mark Salvador, Gabriel Bekö, Charles J Weschler, Glenn Morrison, Michael Le Breton, Mattias Hallquist, Lars Ekberg, Sarka Langer
PMID: 31420890   DOI: 10.1111/ina.12594

Abstract

This study aimed to better understand and quantify the influence of ventilation strategies on occupant-related indoor air chemistry. The oxidation of human skin oil constituents was studied in a continuously ventilated climate chamber at two air exchange rates (1 h
and 3 h
) and two initial ozone mixing ratios (30 and 60 ppb). Additional measurements were performed to investigate the effect of intermittent ventilation ("off" followed by "on"). Soiled t-shirts were used to simulate the presence of occupants. A time-of-flight-chemical ionization mass spectrometer (ToF-CIMS) in positive mode using protonated water clusters was used to measure the oxygenated reaction products geranyl acetone, 6-methyl-5-hepten-2-one (6-MHO) and 4-oxopentanal (4-OPA). The measurement data were used in a series of mass balance models accounting for formation and removal processes. Reactions of ozone with squalene occurring on the surface of the t-shirts are mass transport limited; ventilation rate has only a small effect on this surface chemistry. Ozone-squalene reactions on the t-shirts produced gas-phase geranyl acetone, which was subsequently removed almost equally by ventilation and further reaction with ozone. About 70% of gas-phase 6-MHO was produced in surface reactions on the t-shirts, the remainder in secondary gas-phase reactions of ozone with geranyl acetone. 6-MHO was primarily removed by ventilation, while further reaction with ozone was responsible for about a third of its removal. 4-OPA was formed primarily on the surfaces of the shirts (~60%); gas-phase reactions of ozone with geranyl acetone and 6-MHO accounted for ~30% and ~10%, respectively. 4-OPA was removed entirely by ventilation. The results from the intermittent ventilation scenarios showed delayed formation of the reaction products and lower product concentrations compared to continuous ventilation.


Development and characterization of a high quality plum tomato essence

Yaozhou Zhu, Harry J Klee, Paul J Sarnoski
PMID: 29934176   DOI: 10.1016/j.foodchem.2017.07.160

Abstract

A tomato essence was developed for potential flavor enhancement of juices and other tomato products. The changes in the flavor profile that occur during tomato processing in plum tomatoes were characterized and compared using purge and trap gas chromatography-mass spectrometry (PT-GC-MS). The pilot tomato juices mostly suffered losses in green and fruity note-related compounds. Of the four essence fractions produced, Fractions 1 and 2 were most complementary to the undesirable flavor changes encountered during thermal processing. Fraction 1 was characterized as a "green tomato note", with substantially higher amounts of 2-isobutylthiazole, α-citral, hexanal, 3-hexen-1-ol, and 6-methyl-5-hepten-2-one; Fraction 2 was described as a "fruity tomato note" with relatively percentage change of compounds; and Fractions 3 and 4 were described as "cooked tomato note" and "faint tomato note", respectively. These results demonstrate the feasibility of adding tomato essence to impart desirable flavor attributes to processed tomato products.


Enhancing attraction of the vector mosquito Aedes albopictus by using a novel synthetic odorant blend

Lihua Xie, Wenqiang Yang, Hongmei Liu, Tong Liu, Yugu Xie, Feng Lin, Guofa Zhou, Xiaohong Zhou, Kun Wu, Jinbao Gu, Guiyun Yan, Xiao-Guang Chen
PMID: 31362759   DOI: 10.1186/s13071-019-3646-x

Abstract

The Asian tiger mosquito, Aedes albopictus, an increasingly relevant arboviral vector, has spread worldwide. However, currently available tools are limited in terms of effective monitoring of vector populations and accurate determination of the extent of viral transmission, especially before and during outbreaks. Therefore, it is essential to develop novel monitoring and surveillance tools, particularly those that target adult mosquitoes and enhance the trapping efficiency for Ae. albopictus.
A variety of human body odorants associated with different types of mosquito olfactory receptors were selected, and their attractiveness to Ae. albopictus was tested by a four-arm olfactometer. The optimal compatibility and proportion of the odorants, Mix-5, was observed via orthogonal design analyses. The attractiveness of Mix-5 to Ae. albopictus in the laboratory was assessed using Mosq-ovitraps and Electric Mosquito Killers. In the field, the effectiveness of generic BG-Lure, Mix-5 and a control treatment was compared with a baited Biogents Sentinel trap (BGS-trap) using a Latin square design.
In the olfactometer experiments, the attractiveness of the selected candidate compounds at varying dilutions was poor when the individual compounds were used alone. The optimal combination, Mix-5, was generated based on orthogonal design analyses. In the laboratory, the average numbers of female Ae. albopictus mosquitoes attracted by the synthetic odorant blend Mix-5 were 27.00 and 27.50, compared with 12.00 and 14.83 for the control, when using Mosq-ovitraps and Electric Mosquito Killers, respectively. In the field, the average number of Ae. albopictus female mosquitoes trapped by Mix-5 was 9.67 females/trap, whereas the average numbers for BG-Lure and the control were 7.78 and 4.47, respectively. The lure also played an important role in attracting Culex quinquefasciatus mosquitoes, and the average numbers of Cx. quinquefasciatus female mosquitoes attracted by Mix-5, BG-Lure and the control were 18.78, 25.11 and 12.22, respectively.
A human odor-based bait blend was developed and exhibited enhanced effectiveness at attracting Ae. albopictus This blend can be used to monitor and trap dengue vector mosquitoes in Chinese cities.


Effects of postharvest methyl jasmonate treatment on main health-promoting components and volatile organic compounds in cherry tomato fruits

Haoran Liu, Fanliang Meng, Huiying Miao, Shanshan Chen, Tingting Yin, Songshen Hu, Zhiyong Shao, Yuanyuan Liu, Liuxiao Gao, Changqing Zhu, Bo Zhang, Qiaomei Wang
PMID: 29784307   DOI: 10.1016/j.foodchem.2018.04.124

Abstract

Effects of postharvest methyl jasmonate (MeJA) treatment on the contents of ascorbic acid and carotenoids, as well as the compositions and contents of volatile organic compounds (VOCs) in cherry tomato fruits were investigated during 11 days of storage at room temperature (25 °C). The results showed that MeJA treatment significantly increased the contents of ascorbic acid and carotenoids, especially lycopene in postharvest cherry tomato fruits. Moreover, MeJA treatment improved the contents of carotenoids derived VOCs such as 6-methyl-5-hepten-2-one (MHO), while had no effect on firmness, sugars and titratable acidity. All above results suggested that the exogenous MeJA application is potential in enhancement of main health-promoting components and VOCs in postharvest cherry tomato fruits.


Ant-like Traits in Wingless Parasitoids Repel Attack from Wolf Spiders

Jeffrey A Harvey, Bertanne Visser, Marl Lammers, Janine Marien, Jonathan Gershenzon, Paul J Ode, Robin Heinen, Rieta Gols, Jacintha Ellers
PMID: 30066038   DOI: 10.1007/s10886-018-0989-2

Abstract

A recent study showed that a wingless parasitoid, Gelis agilis, exhibits a suite of ant-like traits that repels attack from wolf spiders. When agitated, G. agilis secreted 6-methyl-5-hepten-2-one (sulcatone), which a small number of ant species produce as an alarm/panic pheromone. Here, we tested four Gelis parasitoid species, occurring in the same food chain and microhabitats, for the presence of sulcatone and conducted two-species choice bioassays with wolf spiders to determine their degree of susceptibility to attack. All four Gelis species, including both winged and wingless species, produced sulcatone, whereas a closely related species, Acrolyta nens, and the more distantly related Cotesia glomerata, did not. In two-choice bioassays, spiders overwhelmingly rejected the wingless Gelis species, preferring A. nens and C. glomerata. However, spiders exhibited no preference for either A. nens or G. areator, both of which are winged. Wingless gelines exhibited several ant-like traits, perhaps accounting for the reluctance of spiders to attack them. On the other hand, despite producing sulcatone, the winged G. areator more closely resembles other winged cryptines like A. nens, making it harder for spiders to distinguish between these two species. C. glomerata was also preferred by spiders over A. nens, suggesting that other non-sulcatone producing cryptines nevertheless possess traits that make them less attractive as prey. Phylogenetic reconstruction of the Cryptinae reveals that G. hortensis and G. proximus are 'sister'species, with G. agilis, and G.areator in particular evolving along more distant trajectories. We discuss the possibility that wingless Gelis species have evolved a suite of ant-like traits as a form, of mimicry to repel predators on the ground.


Attraction of phlebotomine sandflies to volatiles from skin odors of individuals residing in an endemic area of tegumentary leishmaniasis

Diva da Silva Tavares, Vanessa Riesz Salgado, José Carlos Miranda, Paulo R R Mesquita, Frederico de Medeiros Rodrigues, Manoel Barral-Netto, Jailson Bittencourt de Andrade, Aldina Barral
PMID: 30248113   DOI: 10.1371/journal.pone.0203989

Abstract

Many studies have investigated what could attract insects of medical importance and a crucial role has lately been attributed to human skin odors. Most of these researches have been concerned with mosquitoes, e.g., vectors of dengue and malaria. Little is known about volatile organic compounds (VOCs) from human skin odors and their effects on leishmania vectors.
The present study aimed to identify the VOCs from human skin that can be attractive to female anthropophilic phlebotomine sandflies.
Forty-two VOCs were identified from skin odors of 33 male volunteers, seven of which were tested in wind tunnel assays employing field-captured phlebotomine sandflies (75.4% identified as Lutzomyia intermedia). Hexane and (E)-oct-3-en-1-ol (octenol) were used as negative and positive controls, respectively. 2-Phenylacetaldehyde (hereafter called phenylacetaldehyde), 6-methylhept-5-en-2-one (also known as sulcatone), nonadecane and icosane were found to activate female phlebotomine sandflies, but only phenylacetaldehyde, 6-methylhepten-5-en-2-one and icosane elicited attraction responses.
These results suggest that phenylacetaldehyde, 6-methylhepten-5-en-2-one and icosane may be suitable candidates for attractiveness experimentation in the field which can be an important tool to develop strategies concerning human beings protection against phlebotomine sandflies bites and consequently against leishmaniasis.


Sensory and Flavor Characteristics of Tomato Juice from Garden Gem and Roma Tomatoes with Comparison to Commercial Tomato Juice

Yaozhou Zhu, Charles A Sims, Harry J Klee, Paul J Sarnoski
PMID: 29135026   DOI: 10.1111/1750-3841.13980

Abstract

The objective of this study was to characterize the flavor of a premium Florida tomato variety that has significant potential for producing a high quality processed juice product. A high-quality Florida plum tomato variety (Garden Gem), and a typical grocery-store plum tomato variety (Roma) were thermally processed into tomato juices without any additives. The 2 pilot products and a popular commercially available tomato juice (low sodium with sugar and flavor added) were compared using sensory evaluation and instrumental analysis. Flavor compounds in these products were identified using dynamic headspace purge and trap-gas chromatography-mass spectrometry (PT-GC-MS) by MS library match and retention index and were semi-quantitated using internal standards. Color, uniformity, overall liking, tomato flavor, sweetness and texture were rated using a hedonic scale. Analysis of variance, correlation and principal component analysis were used to analyze both sensory and flavor data. Among the 3 products, Garden Gem juice was rated significantly (P < 0.05) higher for overall liking, tomato flavor, and sweetness by the 119 consumer panelists in both seasons. Garden Gem juice was found to contain higher levels of 3 sweet/fruity related aroma compounds: 6-methyl-5-hepten-2-one, linalool, and β-ionone. The commercial tomato juice contained a high level of the Maillard reaction-related notes furfural, dimethyl sulfide, and the least amount of green-related notes (hexanal, E-2-hexenal and Z-2-heptenal). The flavor profile of the Roma tomato juice was similar to Garden Gem juice except it contained substantially lower amounts of hexanal and 2-isobutylthiazole. The compound β-ionone (fruity note) was not detected in either the commercial or Roma juice.
This proof of concept study demonstrates that high flavor quality tomatoes can be used to create better tasting processed tomato products. The study also demonstrates how sensory preference can confer a potential market advantage over existing commercial products. The Garden Gem variety has potential to add desirable flavor attributes to processed tomato products. This research may also provide insights for product developers to which flavor volatiles best reflect sensory observations for different aspects of tomato flavor.


Observing ozone chemistry in an occupied residence

Yingjun Liu, Pawel K Misztal, Caleb Arata, Charles J Weschler, William W Nazaroff, Allen H Goldstein
PMID: 33526680   DOI: 10.1073/pnas.2018140118

Abstract

Outdoor ozone transported indoors initiates oxidative chemistry, forming volatile organic products. The influence of ozone chemistry on indoor air composition has not been directly quantified in normally occupied residences. Here, we explore indoor ozone chemistry in a house in California with two adult inhabitants. We utilize space- and time-resolved measurements of ozone and volatile organic compounds (VOCs) acquired over an 8-wk summer campaign. Despite overall low indoor ozone concentrations (mean value of 4.3 ppb) and a relatively low indoor ozone decay constant (1.3 h
), we identified multiple VOCs exhibiting clear contributions from ozone-initiated chemistry indoors. These chemicals include 6-methyl-5-hepten-2-one (6-MHO), 4-oxopentanal (4-OPA), nonenal, and C8-C12 saturated aldehydes, which are among the commonly reported products from laboratory studies of ozone interactions with indoor surfaces and with human skin lipids. These VOCs together accounted for ≥12% molecular yield with respect to house-wide consumed ozone, with the highest net product yield for nonanal (≥3.5%), followed by 6-MHO (2.7%) and 4-OPA (2.6%). Although 6-MHO and 4-OPA are prominent ozonolysis products of skin lipids (specifically squalene), ozone reaction with the body envelopes of the two occupants in this house are insufficient to explain the observed yields. Relatedly, we observed that ozone-driven chemistry continued to produce 6-MHO and 4-OPA even after the occupants had been away from the house for 5 d. These observations provide evidence that skin lipids transferred to indoor surfaces made substantial contributions to ozone reactivity in the studied house.


A chemical genetic roadmap to improved tomato flavor

Denise Tieman, Guangtao Zhu, Marcio F R Resende Jr, Tao Lin, Cuong Nguyen, Dawn Bies, Jose Luis Rambla, Kristty Stephanie Ortiz Beltran, Mark Taylor, Bo Zhang, Hiroki Ikeda, Zhongyuan Liu, Josef Fisher, Itay Zemach, Antonio Monforte, Dani Zamir, Antonio Granell, Matias Kirst, Sanwen Huang, Harry Klee
PMID: 28126817   DOI: 10.1126/science.aal1556

Abstract

Modern commercial tomato varieties are substantially less flavorful than heirloom varieties. To understand and ultimately correct this deficiency, we quantified flavor-associated chemicals in 398 modern, heirloom, and wild accessions. A subset of these accessions was evaluated in consumer panels, identifying the chemicals that made the most important contributions to flavor and consumer liking. We found that modern commercial varieties contain significantly lower amounts of many of these important flavor chemicals than older varieties. Whole-genome sequencing and a genome-wide association study permitted identification of genetic loci that affect most of the target flavor chemicals, including sugars, acids, and volatiles. Together, these results provide an understanding of the flavor deficiencies in modern commercial varieties and the information necessary for the recovery of good flavor through molecular breeding.


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